

"Clopidogrel-MP endo derivative-13C,d3" certificate of analysis

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Compound of Interest

Compound Name: Clopidogrel-MP endo derivative-
13C,d3

Cat. No.: B584571

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Technical Guide: Clopidogrel-MP endo derivative-13C,d3

Disclaimer: A specific Certificate of Analysis for "**Clopidogrel-MP endo derivative-13C,d3**" was not publicly available at the time of this writing. This technical guide has been compiled from publicly available data from chemical suppliers and established scientific literature regarding the quality control and analysis of isotopically labeled internal standards and related clopidogrel compounds.

This document provides a comprehensive overview of the technical specifications, analytical methodologies, and quality control workflows relevant to the isotopically labeled internal standard, **Clopidogrel-MP endo derivative-13C,d3**. It is intended for researchers, scientists, and drug development professionals utilizing this standard in quantitative bioanalysis.

Compound Information

Clopidogrel-MP endo derivative-13C,d3 is a stable, isotopically labeled version of a derivative of a clopidogrel metabolite. It is primarily used as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of the corresponding unlabeled analyte in biological matrices. The incorporation of one carbon-13 atom and three deuterium atoms

provides a distinct mass shift, allowing for its differentiation from the native compound while maintaining nearly identical chemical and physical properties.

Quantitative Data

The following tables summarize the key chemical and physical properties of **Clopidogrel-MP endo derivative-13C,d3** as collated from various sources.

Table 1: General Properties

Property	Value
Chemical Name	rac-Clopidogrel-MP Endo Derivative-13C,d3
Molecular Formula	C ₂₄ ¹³ CH ₂₃ D ₃ ClNO ₆ S
Molecular Weight	Approximately 508.01 g/mol
CAS Number	1346597-76-9
Unlabeled CAS Number	1346598-12-6

Table 2: Typical Quality Control Specifications

While a specific Certificate of Analysis was not found, the following are typical specifications for a high-quality isotopically labeled internal standard.

Parameter	Typical Specification	Analytical Method
Chemical Purity	≥ 98%	HPLC, LC-MS
Isotopic Purity	≥ 99 atom % ¹³ C; ≥ 98 atom % D	Mass Spectrometry
Identity Confirmation	Conforms to structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry
Residual Solvents	To be reported	GC-MS
Water Content	To be reported	Karl Fischer Titration

Experimental Protocols

The following are representative experimental protocols for the quality control analysis of **Clopidogrel-MP endo derivative- ^{13}C ,d3**, based on established methods for clopidogrel and its derivatives, as well as general practices for isotopically labeled standards.

3.1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of the compound.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the standard in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
- ^1H NMR Protocol:
 - Acquire a one-dimensional proton NMR spectrum.
 - Parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Data Processing: Apply Fourier transform, phase correction, and baseline correction. The resulting spectrum should be consistent with the expected proton signals of the clopidogrel derivative structure, taking into account the deuterium labeling which will result in the absence of a signal at the labeled position.
- ^{13}C NMR Protocol:
 - Acquire a one-dimensional carbon NMR spectrum.
 - Parameters: Proton-decoupled, sufficient number of scans for adequate signal-to-noise ratio.
 - Data Processing: Apply Fourier transform and baseline correction. The spectrum should show the expected number of carbon signals, with the ^{13}C -labeled carbon appearing as a prominent signal.

3.2. Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical purity of the compound by separating it from any impurities.
- Instrumentation: HPLC system with a UV or PDA detector.
- Chromatographic Conditions (Typical):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A time-gradient elution program suitable for separating clopidogrel-related compounds.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 220 nm.
- Sample Preparation: Prepare a solution of the standard in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).
- Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

3.3. Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

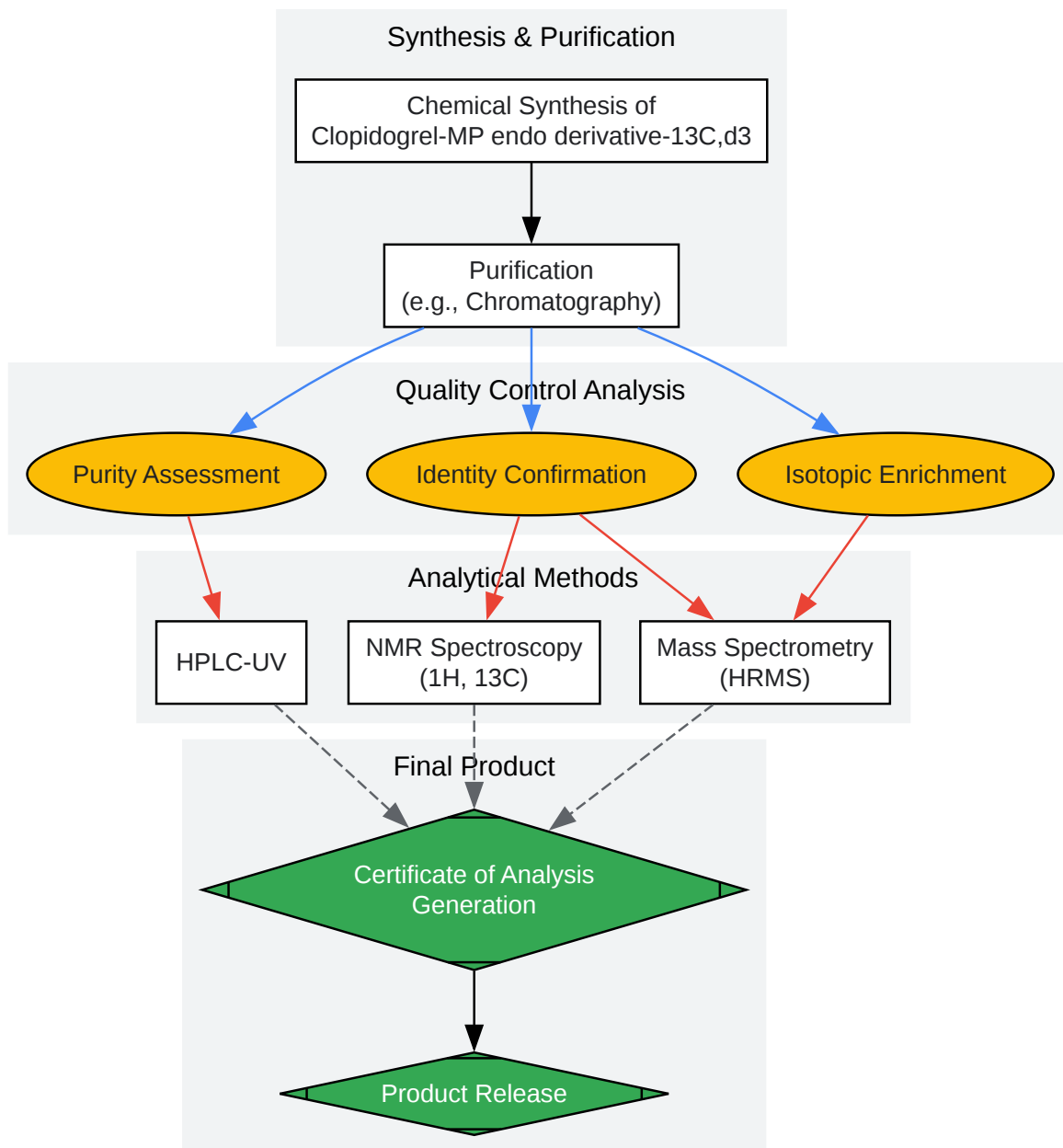
- Objective: To confirm the molecular weight and determine the isotopic enrichment of the labeled standard.
- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Sample Preparation: Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol or acetonitrile).

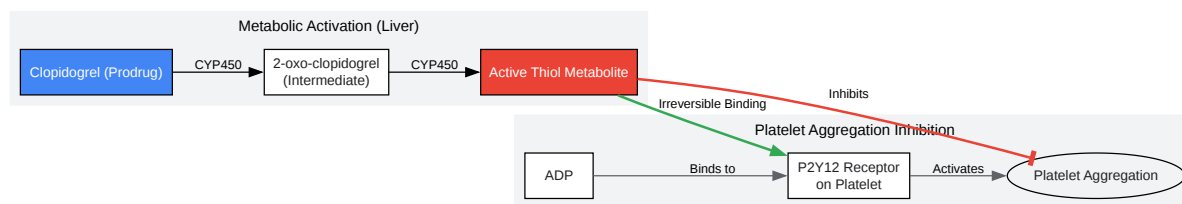
- Protocol:
 - Infuse the sample directly into the mass spectrometer or inject it via an LC system.
 - Acquire the mass spectrum in positive ion mode.
 - Data Analysis:
 - Confirm the presence of the molecular ion corresponding to the ^{13}C and D_3 labeled compound $(\text{M}+\text{H})^+$.
 - Analyze the isotopic distribution of the molecular ion peak to determine the percentage of the desired labeled species relative to unlabeled and partially labeled species.

Mandatory Visualizations

4.1. Logical Workflow for Quality Control of an Isotopically Labeled Internal Standard

The following diagram illustrates a typical quality control workflow for ensuring the identity, purity, and isotopic enrichment of a stable isotope-labeled internal standard like **Clopidogrel-MP endo derivative- ^{13}C , d_3** .





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